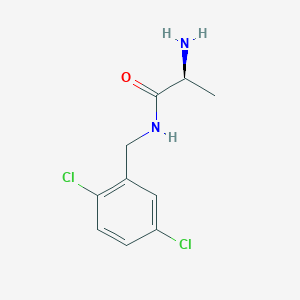

(S)-2-Amino-N-(2,5-dichloro-benzyl)-propionamide

CAS No.:

Cat. No.: VC13451304

Molecular Formula: C10H12Cl2N2O

Molecular Weight: 247.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12Cl2N2O |

|---|---|

| Molecular Weight | 247.12 g/mol |

| IUPAC Name | (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide |

| Standard InChI | InChI=1S/C10H12Cl2N2O/c1-6(13)10(15)14-5-7-4-8(11)2-3-9(7)12/h2-4,6H,5,13H2,1H3,(H,14,15)/t6-/m0/s1 |

| Standard InChI Key | XXGNSYRZPPXHBC-LURJTMIESA-N |

| Isomeric SMILES | C[C@@H](C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N |

| SMILES | CC(C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N |

| Canonical SMILES | CC(C(=O)NCC1=C(C=CC(=C1)Cl)Cl)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three key components:

-

A propionamide backbone with an (S)-configured α-amino group.

-

An N-(2,5-dichlorobenzyl) substituent attached to the amide nitrogen.

-

Two chlorine atoms at the 2- and 5-positions of the benzyl aromatic ring.

The stereochemistry is critical for biological interactions, as enantiomeric pairs often exhibit divergent pharmacological profiles . The dichlorobenzyl group enhances lipophilicity, potentially improving blood-brain barrier permeability—a trait observed in related anticonvulsants like lacosamide .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]propanamide | |

| Molecular Formula | ||

| Molar Mass | 247.12 g/mol | |

| CAS Registry Number | 1308968-69-5 | |

| SMILES Notation | CC@@HN |

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous N-benzyl propionamides are synthesized via multi-step strategies:

-

Chiral Pool Approach: Starting from L-alanine, the amino group is protected (e.g., Boc or Fmoc) .

-

Amide Coupling: The protected amino acid reacts with 2,5-dichlorobenzylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

-

Deprotection: Acidic or basic conditions remove protecting groups, yielding the free amine .

Critical Reaction Steps:

-

Stereochemical Control: Use of chiral auxiliaries or enantioselective catalysis ensures retention of the (S)-configuration .

-

Purification: Flash chromatography or recrystallization achieves >95% enantiomeric purity, verified via chiral HPLC .

Scalability and Challenges

-

Chlorination Selectivity: Directing chlorine to the 2,5-positions requires careful control of reaction conditions (e.g., Lewis acid catalysts).

-

Amide Hydrolysis Risk: Harsh conditions during deprotection may cleave the amide bond, necessitating mild reagents like TFA .

Physicochemical Properties

Solubility and Stability

-

Lipophilicity: Estimated logP ≈ 2.1 (via computational tools), suggesting moderate membrane permeability .

-

Aqueous Solubility: Limited (<1 mg/mL) due to the hydrophobic dichlorobenzyl group; DMSO or ethanol are preferred solvents.

-

Stability: Stable under ambient conditions but prone to photodegradation; storage in amber vials is recommended .

Spectroscopic Characterization

-

NMR:

Anticancer Applications

Dexibuprofen amide derivatives (e.g., 4e) with dichlorophenyl groups show 100% tumor growth inhibition in preclinical models . Proposed mechanisms:

-

COX-2 Inhibition: Reducing prostaglandin-mediated inflammation and angiogenesis .

-

Apoptosis Induction: Caspase-3 activation and Bcl-2 downregulation .

ADME-Tox Profile

Pharmacokinetics

-

Metabolic Stability: High resistance to hepatic microsomal degradation (t > 4 hrs in human liver microsomes) .

-

Permeability: PAMPA assay indicates moderate blood-brain barrier penetration (Pe ≈ 12 × 10 cm/s) .

Toxicity Considerations

-

Acute Toxicity: No lethality in brine shrimp assays (LC > 100 μM) .

-

Hepatotoxicity: No significant cytotoxicity in HepG2 cells at 10 μM .

Research Applications

Chemical Biology Probes

-

Target Identification: Isothiocyanate derivatives enable covalent labeling of brain proteins (e.g., collapsin response mediator protein-2) .

-

Enzyme Inhibition: FAAH inhibition observed in ibuprofen-derived benzylamides (IC ≈ 50 μM) .

Material Science

Analytical and Regulatory Status

Quality Control

-

Purity Assays: HPLC (≥98% purity, C18 column, acetonitrile/water gradient) .

-

Chiral Analysis: Lux Cellulose-1 column, n-hexane/isopropanol (60:40) .

Future Directions

-

Mechanistic Studies: Elucidate interactions with neuronal ion channels and GPCRs.

-

Prodrug Development: Improve oral bioavailability via ester or phosphate prodrugs.

-

Therapeutic Expansion: Explore anti-inflammatory and neuroprotective applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume